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Compound of Interest

Compound Name: Z57346765

Cat. No.: B12308717

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung: Ein detaillierter
Leitfaden zur Leistung, zum Wirkmechanismus und zu den experimentellen Protokollen von
zwei vielversprechenden Inhibitoren der Phosphoglyceratkinase 1 (PGK1), 257346765 und
CHR-6494, mit besonderem Schwerpunkt auf ihrer Wirksamkeit gegen das klarzellige
Nierenzellkarzinom (KIRC).

Einleitung

Die Phosphoglyceratkinase 1 (PGK1) ist ein Schlisselenzym in der Glykolyse, das fur die
Energieversorgung von Krebszellen von entscheidender Bedeutung ist. Inre Hemmung stellt
eine vielversprechende Strategie zur Bekampfung von Tumoren dar, die stark von der
Glykolyse abhéngig sind. In diesem Leitfaden werden zwei niedermolekulare Inhibitoren,
Z57346765 und CHR-6494, objektiv verglichen. Beide zielen auf PGK1 ab, zeigen jedoch
unterschiedliche Wirksamkeiten und Wirkmechanismen. Dieser Vergleich stitzt sich auf
veroffentlichte experimentelle Daten, um Forschern eine fundierte Grundlage fiir ihre Arbeit zu
bieten.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die wichtigsten quantitativen Leistungsdaten fir 257346765 und
CHR-6494 zusammen, die aus In-vitro- und In-vivo-Studien stammen.

Tabelle 1: In-vitro-Wirksamkeitsvergleich
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Parameter 257346765 CHR-6494 Zelllinien
Durchschnittliche IC50 786-0O, ACHN, OS-
) ] ~30 uM ~1 uM

(Zellproliferation) RC-2 (KIRC)

IC50 in 786-O-Zellen 26,59 uM 1,04 uM Nierenzellkarzinom

IC50 in ACHN-Zellen 18,15 uM 0,94 uM Nierenzellkarzinom

IC50 in OS-RC-2- ) )
28,64 uM 1,10 uM Nierenzellkarzinom

Zellen

IC50 in HK-2-Zellen

(normale 49,45 uM 1,33 uM Normale Nierenzellen

Nierenzellen)

) ADP-Bindungstasche
_ _ ADP-Bindungstasche _
Bindungsziel von PGK1, Haspin- -
von PGK1 i
Kinase

IC50-Werte geben die Konzentration des Inhibitors an, die erforderlich ist, um das
Zellwachstum um 50 % zu hemmen. Niedrigere Werte deuten auf eine hohere Wirksamkeit hin.

Tabelle 2: In-vivo-Wirksamkeitsvergleich (Xenograft-

Maodell mit Nacktmausen)
Parameter 257346765 CHR-6494 Anmerkungen
Basierend auf der
Antitumor- Wirksamer als
) ) Wirksam Reduzierung des
Wirksamkeit 257346765
Tumorvolumens
Weniger Basierend auf
Nebenwirkungen Beobachtet Nebenwirkungen als Beobachtungen
bei 257346765 wahrend der Studie

Wirkmechanismen und Signalwege

257346765 und CHR-6494 hemmen beide die enzymatische Aktivitdt von PGK1, indem sie an
deren ADP-Bindungstasche binden. Dies unterbricht den glykolytischen Fluss und entzieht den
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Krebszellen eine wichtige Energiequelle. CHR-6494 weist jedoch einen dualen
Wirkmechanismus auf, da es auch die Haspin-Kinase hemmt, was zu einer Unterdriickung der
Histon-H3T3-Phosphorylierung fuhrt. Z57346765 hingegen beeinflusst die Expression von
Genen, die mit dem Zellstoffwechsel, der DNA-Replikation und dem Zellzyklus in Verbindung
stehen.[1]

Wirkmechanismus der PGK1-Inhibitoren

CHR-6494
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Abbildung 1: Signalweg der PGK1-Inhibition.

Experimentelle Protokolle
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Die folgenden Protokolle sind Zusammenfassungen der in der Primarliteratur beschriebenen
Methoden.

PGK1-Enzymaktivitatsassay
Zwei Methoden wurden verwendet, um die hemmende Wirkung auf die PGK1-Aktivitat zu

bestatigen:

o ADP-Glo™ Kinase Assay (Promega): Dieser Assay misst die ATP-Produktion, die direkt von
der PGK1-Aktivitat abhangt (1,3-Bisphosphoglycerat + ADP = 3-Phosphoglycerat + ATP).
Eine Verringerung des Leuchtsignals zeigt eine Hemmung von PGK1 an.[2]

o NADH-Verbrauchs-gekoppelter Assay: Die PGK1-Aktivitat wird indirekt durch Messung des
NADH-Verbrauchs in einer gekoppelten Reaktion bestimmt. Die Abnahme der Absorption bei
340 nm ist proportional zur PGK1-Aktivitat.[2]

Zellproliferationsassay

o Zellkultur: KIRC-Zelllinien (786-O, ACHN, OS-RC-2) und eine normale Nierenzelllinie (HK-2)
wurden in geeigneten Medien kultiviert.[2]

o Behandlung: Die Zellen wurden mit verschiedenen Konzentrationen von 257346765 oder
CHR-6494 fur 48 Stunden behandelt.[2]

e Messung: Die Zellviabilitat wurde mittels eines Standard-Assays (z. B. MTT oder Resazurin)
gemessen, um die IC50-Werte zu bestimmen.[2]

Koloniebildungsassay

e Aussaat: KIRC-Zellen wurden in geringer Dichte in 6-Loch-Platten ausgesat.

» Behandlung: Die Zellen wurden uber einen langeren Zeitraum mit niedrigen Konzentrationen
der Inhibitoren (156,3 nM CHR-6494 oder 10 pM Z57346765) behandelt.[2]

e Analyse: Nach der Inkubation wurden die Kolonien gefarbt und gezahlt, um die langfristigen
Auswirkungen der Inhibitoren auf das klonogene Wachstum zu bewerten.[2]

In-vivo-Xenograft-Modell
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Tiermodell: Nacktmause wurden subkutan mit KIRC-Zellen injiziert, um Tumore zu
etablieren.

Behandlung: Nach der Tumorbildung wurden die Mause in Gruppen eingeteilt und mit einer
Tragerlbésung, 257346765 oder CHR-6494 behandelt.

Uberwachung: Tumorvolumen und Kérpergewicht der Mause wurden regelmafig tiberwacht,
um die Wirksamkeit und Toxizitat der Behandlung zu bewerten.

Endpunkt: Am Ende der Studie wurden die Tumore entnommen und gewogen.
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Experimenteller Arbeitsablauf zur Evaluierung von Inhibitoren

In-vitro-Studien

Zellproliferationsassay
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(TumorgréRe, Gewicht) (Korpergewicht, Verhalten)
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Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.
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Fazit und Ausblick

Die vergleichende Analyse zeigt, dass sowohl 257346765 als auch CHR-6494 wirksame
Inhibitoren von PGK1 sind, die das Wachstum von Nierenzellkarzinomzellen hemmen. CHR-
6494 erweist sich in den untersuchten Modellen als der potentere der beiden Inhibitoren, was
sich in deutlich niedrigeren IC50-Werten und einer tberlegenen Antitumor-Aktivitat in vivo bei
geringeren Nebenwirkungen auf3ert.[1]

Der duale Wirkmechanismus von CHR-6494, der sowohl auf PGK1 als auch auf die Haspin-
Kinase abzielt, konnte zu seiner erhdhten Wirksamkeit beitragen. Im Gegensatz dazu scheint
Z57346765 spezifischer fur PGK1 zu sein, was sich in seinen Auswirkungen auf die
Genexpression widerspiegelt.

Fur Forscher und Entwickler bietet CHR-6494 einen vielversprechenden Ausgangspunkt fur die
weitere Optimierung. Zukunftige Studien sollten die genauen Beitrdge der PGK1- und Haspin-
Hemmung zur Antitumorwirkung von CHR-6494 untersuchen und sein Potenzial in
Kombination mit anderen Krebstherapien evaluieren. Z57346765 bleibt ein wertvolles
Werkzeug zur Untersuchung der spezifischen Rolle von PGK1 im Krebsstoffwechsel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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